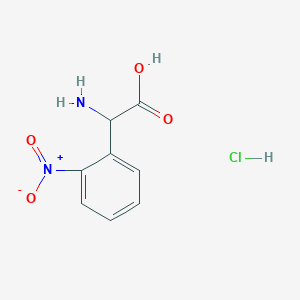

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride

Description

BenchChem offers high-quality 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(2-nitrophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4.ClH/c9-7(8(11)12)5-3-1-2-4-6(5)10(13)14;/h1-4,7H,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQIJVYFKLMKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696327 | |

| Record name | Amino(2-nitrophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50357-25-0 | |

| Record name | Amino(2-nitrophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(2-nitrophenyl)acetic Acid Hydrochloride

Introduction: The Significance of a Versatile Building Block

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a specialized amino acid derivative that serves as a crucial intermediate in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a chiral center directly attached to a sterically demanding and electronically influential 2-nitrophenyl group, makes it a valuable precursor for the synthesis of complex heterocyclic compounds and novel pharmaceutical agents.[1] The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure both reproducibility and a deep understanding of the synthesis.

Primary Synthetic Pathway: The Strecker Synthesis

The most direct and widely applicable method for the preparation of 2-amino-2-(2-nitrophenyl)acetic acid is the Strecker synthesis. This classic yet robust method for α-amino acid synthesis involves a three-component reaction between an aldehyde, ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[2]

The overall transformation can be visualized as follows:

Caption: Overview of the Strecker synthesis pathway.

Part 1: Formation of the α-Aminonitrile Intermediate

The initial step of the Strecker synthesis is the formation of 2-amino-2-(2-nitrophenyl)acetonitrile from 2-nitrobenzaldehyde. This reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion.

Mechanism:

-

Imine Formation: Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This is followed by dehydration to yield an imine intermediate. The reaction is typically in equilibrium.

-

Cyanide Addition: The cyanide ion (from a source like KCN or NaCN) then performs a nucleophilic attack on the imine carbon, which is a key bond-forming step that establishes the α-amino nitrile structure.[2]

The workflow for this initial stage can be depicted as:

Caption: Experimental workflow for α-aminonitrile formation.

Part 2: Hydrolysis of the α-Aminonitrile

The second critical stage is the hydrolysis of the nitrile group of 2-amino-2-(2-nitrophenyl)acetonitrile to a carboxylic acid. This transformation is typically achieved under acidic conditions, which also protonates the α-amino group.[3]

Mechanism:

The nitrile is protonated under acidic conditions, making the carbon atom more electrophilic. Water then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Under forcing conditions (heat), the amide is further hydrolyzed to the carboxylic acid and an ammonium ion.[4][5]

Part 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the amino group of the synthesized amino acid is protonated by hydrochloric acid. This step is crucial for improving the stability and handling characteristics of the final product.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-(2-nitrophenyl)acetonitrile

-

Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer. 2-nitrobenzaldehyde (1.0 equivalent) dissolved in methanol is added to the flask.

-

Addition of Cyanide: The mixture is cooled in an ice bath, and a solution of potassium cyanide (1.1 equivalents) in water is added dropwise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. All waste should be quenched with bleach before disposal.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure to yield the crude 2-amino-2-(2-nitrophenyl)acetonitrile, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2-Amino-2-(2-nitrophenyl)acetic Acid Hydrochloride

-

Hydrolysis: The crude 2-amino-2-(2-nitrophenyl)acetonitrile from the previous step is placed in a round-bottom flask. Concentrated hydrochloric acid (6-12 M) is added in excess.

-

Heating: The mixture is heated to reflux (approximately 100-110 °C) for 6-12 hours. The hydrolysis of the nitrile and the amide intermediate should be monitored by TLC or HPLC.

-

Isolation and Crystallization: After the reaction is complete, the solution is cooled in an ice bath. The precipitated solid, which is the desired hydrochloride salt, is collected by vacuum filtration.

-

Purification: The crude product is washed with a small amount of ice-cold water and then with a non-polar solvent like diethyl ether or hexane to remove any organic impurities.

-

Drying: The white to off-white crystalline solid is dried under vacuum to yield the final product, 2-amino-2-(2-nitrophenyl)acetic acid hydrochloride.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis.

| Parameter | Stage 1: Aminonitrile Formation | Stage 2: Hydrolysis & Salt Formation |

| Key Reagents | 2-Nitrobenzaldehyde, NH4Cl, KCN | 2-Amino-2-(2-nitrophenyl)acetonitrile, conc. HCl |

| Solvent | Methanol/Water | Concentrated HCl (aqueous) |

| Temperature | 0-25 °C | 100-110 °C (Reflux) |

| Reaction Time | 12-18 hours | 6-12 hours |

| Typical Yield | 80-90% (crude) | 70-85% (from nitrile) |

| Purity | Used crude in next step | >95% after crystallization |

Alternative Synthetic Considerations

While the Strecker synthesis is the most common approach, other methods for α-amino acid synthesis could theoretically be adapted.

-

Reductive Amination: This would involve the synthesis of 2-nitrophenylglyoxylic acid, followed by its reaction with ammonia and a reducing agent. Reductive amination is a powerful tool for amine synthesis, often offering high yields and good selectivity.[6][7] However, the synthesis of the α-keto acid precursor adds steps to the overall process.

-

From α-Halo Acids: Another potential route involves the α-bromination of 2-(2-nitrophenyl)acetic acid followed by nucleophilic substitution with ammonia. This pathway requires the synthesis of the starting phenylacetic acid derivative and subsequent selective bromination at the α-position, which can sometimes be challenging.

These alternative routes are generally less direct than the Strecker synthesis for this specific target molecule.

Conclusion

The synthesis of 2-amino-2-(2-nitrophenyl)acetic acid hydrochloride is most effectively achieved through the Strecker synthesis, a reliable and well-understood method. This guide has detailed the key steps, from the formation of the α-aminonitrile intermediate to its hydrolysis and final salt formation. By understanding the underlying mechanisms and adhering to the outlined protocols, researchers and drug development professionals can confidently produce this valuable synthetic intermediate for their applications.

References

-

Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

-

OPUS. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]

-

NROChemistry. Strecker Synthesis. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

- Google Patents. WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)

-

Frontiers. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]

-

PubChem. 2-Nitrophenylacetonitrile. [Link]

-

Strecker Amino Acid Synthesis Mechanism & Examples – MOC. [Link]

-

ResearchGate. Mechanism of hydrolysis in acetonitrile of p-nitrophenyl trifluoroacetate. [Link]

-

Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

-

YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

-

ResearchGate. Reductive amination of aldehydes and ketones with nitro compounds. (a)... [Link]

-

YouTube. Hydrolysis of Nitriles. [Link]

-

PubChem. 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. [Link]

- Google Patents. US20040199002A1 - Process for producing (2-nitrophenyl)

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid. [Link]

-

Wikipedia. Reductive amination. [Link]

- Google Patents.

- Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

"2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride" chemical properties

An In-Depth Technical Guide to 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride

Introduction

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a specialized amino acid derivative that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure—comprising a carboxylic acid, an amino group (as a hydrochloride salt), and an ortho-positioned nitroaromatic ring—offers a versatile platform for constructing complex molecular architectures. The presence of the nitro group, in particular, enhances the compound's reactivity and opens multiple avenues for chemical modification, making it an asset in the synthesis of novel therapeutic agents and biochemical probes.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the chemical properties, structural characterization, reactivity, and applications of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental choices and protocols, ensuring a deeper, field-proven understanding of its scientific utility.

Physicochemical Properties & Identification

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. The hydrochloride salt form of 2-Amino-2-(2-nitrophenyl)acetic acid enhances its stability and modifies its solubility profile, making it suitable for a range of laboratory applications.[1]

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 50357-25-0 | [1] |

| Molecular Formula | C₈H₈N₂O₄·HCl | [1] |

| Molecular Weight | 232.66 g/mol | [1] |

| Synonyms | Amino-(2-nitrophenyl)-acetic acid hydrochloride | [1] |

| MDL Number | MFCD11506322 | [1] |

| PubChem ID | 53408527 | [1] |

Table 2: Physical and Handling Properties

| Property | Value | Rationale & Remarks |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage | Store at 0-8°C | Recommended to prevent potential degradation over time.[1] |

| Solubility | Soluble in various solvents | [1] As a polar salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol. Its solubility is likely limited in nonpolar aprotic solvents such as hexane and toluene. Experimental verification is crucial for specific applications. |

Molecular Structure and Spectroscopic Characterization

The compound's chemical behavior is a direct consequence of its structure. The key features include a chiral center at the alpha-carbon, an electron-withdrawing nitro group positioned ortho to the acetic acid substituent, and the primary amine salt.

Caption: Molecular structure of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride.

Predicted Spectroscopic Profile

While specific spectral data is not publicly available, a robust profile can be predicted based on the known effects of its constituent functional groups. The following sections describe the expected spectral characteristics and provide trusted protocols for their acquisition.

-

Expected Signals:

-

Aromatic Protons (4H): Due to the ortho-nitro group's strong electron-withdrawing and anisotropic effects, these protons will appear in the downfield region, likely between δ 7.5-8.5 ppm. They will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.

-

Alpha-Proton (1H): The proton on the chiral carbon (Cα) is adjacent to the phenyl ring, the amino group, and the carboxyl group. It is expected to be a singlet or a narrowly split multiplet around δ 5.0-5.5 ppm.

-

Amine Protons (3H): As a hydrochloride salt, the amine exists as -NH₃⁺. These protons are typically broad and may appear anywhere from δ 8.0-9.5 ppm, depending on the solvent and concentration. Their signal will be exchangeable with D₂O.

-

Carboxylic Acid Proton (1H): This is a highly deshielded, broad singlet, typically appearing far downfield (> δ 10 ppm) and is also exchangeable with D₂O.

-

-

Self-Validating Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent.

-

Causality: DMSO-d₆ is the solvent of choice. Its polarity effectively dissolves the salt, and its high boiling point minimizes evaporation. Crucially, it allows for the observation of exchangeable -NH₃⁺ and -COOH protons, which would be lost in D₂O.

-

-

Instrument Setup: Use a 400 MHz or higher NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex splitting in the aromatic region.

-

Data Acquisition: Acquire a standard proton spectrum over a range of -1 to 16 ppm.

-

Validation Step: To confirm the identity of the exchangeable protons, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the signals assigned to the amine and carboxylic acid protons validates their assignment.

-

-

Expected Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often obscuring other signals in this region.

-

N-H Stretch (Amine Salt): A broad band centered around 3000-3200 cm⁻¹, which will overlap with the O-H stretch.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption at approximately 1700-1730 cm⁻¹.

-

N-O Stretch (Nitro Group): Two distinct, strong bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

-

Self-Validating Experimental Protocol:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Grind 1-2 mg of the compound with ~100 mg of dry, IR-grade KBr until a fine, homogenous powder is formed.

-

Causality: The KBr pellet method is ideal for a solid sample and avoids solvent interference, providing a clear spectrum of the compound itself. KBr is transparent to IR radiation in the analytical range.

-

-

Data Acquisition: Press the powder into a transparent disc using a hydraulic press. Acquire the spectrum using an FTIR spectrometer from 4000 to 400 cm⁻¹.

-

Validation Step: Run a background spectrum of an empty KBr pellet. The instrument software will automatically subtract this from the sample spectrum, ensuring that any observed peaks are from the compound and not from atmospheric CO₂ or water. The presence of all key expected bands provides a high degree of confidence in the sample's identity.

-

Reactivity and Synthetic Profile

The synthetic utility of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride stems from the distinct reactivity of its three functional groups. The ortho-nitro group, in particular, is not merely a substituent but an active participant in directing reactivity.

-

Amine Group: Can be acylated to form amides, alkylated, or used as a nucleophile in various coupling reactions (after deprotection from its salt form).

-

Carboxylic Acid Group: Readily undergoes esterification or can be converted to an acid chloride to facilitate amide bond formation with other amines.

-

Nitro Group: This is the most versatile functional group for synthetic transformations.

-

Reduction: The nitro group can be selectively reduced to an amine. This new amine, being ortho to the acetic acid side chain, is perfectly positioned for intramolecular cyclization reactions to form various nitrogen-containing heterocycles, such as lactams.[2] This is a cornerstone of its use in building complex scaffolds.

-

Electronic Effects: As a powerful electron-withdrawing group, it influences the reactivity of the aromatic ring.

-

Caption: Key synthetic transformations of the title compound.

Applications in Research and Drug Development

This compound is primarily valued as an intermediate, providing a gateway to more complex molecules with potential biological activity.

-

Pharmaceutical Synthesis: It is a key building block for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders.[1] The ability to form heterocyclic structures via nitro-group reduction and cyclization is a well-established strategy for creating drug scaffolds.[2]

-

Biochemical Research: The compound can be incorporated into peptides or other molecular probes to study enzyme activity and protein interactions.[1] The nitrophenyl group can act as a spectroscopic handle or be modified with fluorescent tags.

-

Scaffold for Anti-inflammatory and Analgesic Agents: Research has pointed towards its utility in synthesizing compounds with potential anti-inflammatory and analgesic properties, highlighting its relevance in drug discovery pipelines.[1]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. The following guidelines are derived from standard safety data for this class of compounds.

-

Hazard Identification:

-

May cause respiratory irritation.

-

Avoid contact with skin and eyes.

-

Harmful if swallowed or inhaled in large quantities.

-

-

Protocol for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

-

Ventilation: Handle the solid compound inside a chemical fume hood to avoid inhaling dust particles.

-

Dispensing: Use a spatula for transferring the solid. Avoid creating dust clouds. If dissolving, add the solid to the solvent slowly.

-

Spill Response: In case of a small spill, sweep up the solid material carefully (without creating dust) and place it in a sealed container for disposal.

-

-

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]

-

Keep away from strong oxidizing agents and strong bases.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is more than a simple chemical; it is a strategic tool for chemical innovation. Its value lies in the convergence of three distinct functional groups within a single, stable molecule, providing chemists with multiple handles for synthetic elaboration. The ability to generate complex heterocyclic systems through straightforward and high-yielding reactions makes it a particularly powerful intermediate in the quest for new medicines and research tools. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for unlocking its full scientific potential.

References

-

(2-Nitrophenyl)acetic acid. Wikipedia.[Link]

Sources

The Photoreleasable Neurotransmitter: A Technical Guide to N-(α-Carboxy-2-nitrobenzyl)-L-glutamate (N-CNB-glutamate)

This technical guide provides an in-depth exploration of the mechanism of action, experimental application, and key photophysical properties of N-(α-carboxy-2-nitrobenzyl)-L-glutamate hydrochloride, a pivotal tool in neuroscience research. Commonly referred to as N-CNB-glutamate, this "caged" compound offers precise spatiotemporal control over the release of L-glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system. This capability allows researchers to investigate the intricate dynamics of synaptic transmission, receptor function, and neural circuitry with high fidelity.

Introduction: The Principle of Photochemical Caging

The concept of "caging" a biologically active molecule involves the covalent attachment of a photoremovable protecting group, rendering the molecule biologically inert.[1][2] Subsequent irradiation with light of a specific wavelength cleaves this "cage," liberating the active molecule in a rapid and localized manner. N-CNB-glutamate exemplifies this principle, with the α-carboxy-2-nitrobenzyl (CNB) group serving as the photosensitive cage attached to the α-amino group of L-glutamate. This modification prevents the glutamate moiety from binding to its receptors until it is "uncaged" by a pulse of light.[3][4]

Mechanism of Action: The Photochemistry of Uncaging

The photorelease of L-glutamate from the N-CNB-glutamate complex is a multi-step photochemical process initiated by the absorption of a photon. The core mechanism is characteristic of ortho-nitrobenzyl caging groups.[3][5]

Upon absorption of UV light, the 2-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction, leading to the formation of a transient aci-nitro intermediate.[3][6][7] This intermediate is unstable and rapidly rearranges, resulting in the cleavage of the bond between the caging group and the glutamate molecule. The primary photolytic pathway yields free L-glutamate and 2-nitrosophenylglyoxylate.[3] A minor pathway involving photodecarboxylation of the caging group has also been reported.[3][8]

The speed of this process is a critical parameter for studying fast synaptic events. While the closely related γ-O-CNB-glutamate exhibits a release half-life of approximately 21 microseconds, amino-linked derivatives such as N-CNB-glutamate have release half-lives in the millisecond range.[3]

Detailed Experimental Protocol

-

Solution Preparation: Prepare a stock solution of N-CNB-glutamate in an appropriate aqueous buffer. For experiments, dilute the stock solution in artificial cerebrospinal fluid (aCSF) to a final working concentration, typically in the range of 200 µM to 1 mM. [3]2. Slice Perfusion: Continuously perfuse the acute brain slice with the N-CNB-glutamate-containing aCSF. Ensure stable physiological temperature and oxygenation.

-

Cellular Targeting and Recording: Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Photostimulation: Use a suitable UV light source, such as a flash lamp or a laser coupled to the microscope, to deliver a brief pulse of light to the desired location (e.g., the dendritic tree of the recorded neuron). The duration and intensity of the light pulse should be optimized to elicit a physiological response while minimizing potential photodamage.

-

Data Acquisition and Analysis: Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs). Analyze the amplitude, kinetics, and spatial profile of the responses to map synaptic connectivity or receptor distribution.

Causality in Experimental Choices:

-

Concentration: The choice of N-CNB-glutamate concentration is a balance between achieving a sufficient concentration of photoreleased glutamate and minimizing potential off-target effects of the caged compound itself.

-

Light Source and Wavelength: A UV light source is necessary to match the absorption spectrum of the CNB caging group. The use of a focused laser beam allows for highly localized uncaging, mimicking the spatial precision of a single synaptic input.

-

Pulse Duration and Intensity: These parameters directly control the amount of glutamate released. They must be carefully calibrated to evoke responses that are within a physiological range and to avoid receptor saturation or desensitization.

Conclusion and Future Perspectives

N-(α-carboxy-2-nitrobenzyl)-L-glutamate remains a valuable tool for neuroscientists seeking to dissect the complexities of glutamatergic signaling. Its rapid photorelease kinetics, though slower than some newer generation caged compounds, are well-suited for many applications. A thorough understanding of its photochemical properties, mechanism of action, and potential off-target effects, as detailed in this guide, is paramount for its effective and accurate implementation in research. Future developments in caged compound chemistry may yield probes with improved two-photon cross-sections for deeper tissue penetration, and reduced off-target pharmacology, further expanding the toolkit for optical interrogation of the nervous system.

References

- Wieboldt, R., Gee, K. R., Niu, L., Ramesh, D., Carpenter, B. K., & Hess, G. P. (1994). Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Proceedings of the National Academy of Sciences, 91(19), 8752-8756.

- Corrie, J. E., Ogden, D. C., & Trentham, D. R. (2008). Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds. Photochemical & Photobiological Sciences, 7(1), 84-97.

- Ellis-Davies, G. C. (2013). A chemist and biologist talk to each other about caged neurotransmitters. ACS chemical neuroscience, 4(4), 541-544.

- Kandasamy, E., & Ramamurthy, V. (2019). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. The Journal of Organic Chemistry, 84(13), 8563-8572.

- Corrie, J. E., & Trentham, D. R. (1992). Flash photolysis of caged compounds. Journal of the Marine Biological Association of the United Kingdom, 72(2), 391-402.

- Trigo, F. F., Ogden, D., & Marty, A. (2007). Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties. Journal of the American Chemical Society, 130(1), 248-255.

- Araya, R., Jiang, J., Eisenthal, K. B., & Yuste, R. (2006). The spine neck filters membrane potentials. Proceedings of the National Academy of Sciences, 103(47), 17961-17966.

- Molecular Probes. (2002). Photoactivatable (Caged) Derivatives of Glutamic Acid and NMDA.

- Chiovini, B., et al. (2014). A novel, fast, and sensitive caged glutamate for neurological studies. ACS chemical neuroscience, 5(2), 128-136.

- Canepari, M., et al. (2001). Photorelease of GABA with a high-quantum-yield, hydrolysis-resistant caged compound. Journal of neuroscience methods, 112(1), 35-43.

- Oh, W. C., & Sabatini, B. L. (2020). Cloaked caged glutamate eliminates off-target GABA-A receptor antagonism and opens a new door in neuroscience. Lab Animal, 49(6), 177-179.

- Kleinhans, C., Kafitz, K. W., & Rose, C. R. (2014). Multi-photon intracellular sodium imaging combined with UV-mediated focal uncaging of glutamate in CA1 pyramidal neurons. Journal of visualized experiments: JoVE, (89), e52038.

- Zito, K., et al. (2015). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 67-80). Humana Press, New York, NY.

- Higley, M. J., et al. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. ACS chemical neuroscience, 4(5), 785-790.

- Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 2.

- Papageorgiou, G., & Corrie, J. E. (2000).

- Maier, W., et al. (2007). Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor. Journal of neuroscience methods, 159(1), 92-100.

- Salierno, M., et al. (2009). A fast ruthenium polypyridine cage complex photoreleases glutamate with visible or IR light in one and two photon regimes. Journal of inorganic biochemistry, 103(10), 1398-1400.

- Corrie, J. E., DeSantis, A., Katayama, Y., Khodakhah, K., Messenger, J. B., Ogden, D. C., & Trentham, D. R. (2008). Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds. Photochemical & Photobiological Sciences, 7(1), 84-97.

- Ellis-Davies, G. C. R. (2008). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Israel Journal of Chemistry, 48(3‐4), 223-233.

- Kandasamy, E., et al. (2021). Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated o. Journal of the American Chemical Society, 143(23), 8868-8881.

- Tazerart, S., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Cellular Neuroscience, 13, 335.

- Shembekar, N., et al. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS chemical neuroscience, 9(11), 2786-2793.

- Kandasamy, E., et al. (2020). Blue and Green Light Responsive Caged Glutamate. ACS Chemical Neuroscience, 11(15), 2378-2386.

Sources

- 1. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies of decarboxylation in photolysis of alpha-carboxy-2-nitrobenzyl (CNB) caged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blue and Green Light Responsive Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. plymsea.ac.uk [plymsea.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Photolysis of gamma-(alpha-carboxy-2-nitrobenzyl)-L-glutamic acid investigated in the mcrosecond time scale by time-resolved FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of l-glutamate family amino acids in Corynebacterium glutamicum: Physiological mechanism, genetic modulation, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride (C₈H₉ClN₂O₄), a compound of interest in pharmaceutical development and biochemical research.[1] As a key intermediate, particularly in the synthesis of drugs targeting neurological disorders, a thorough understanding of its structural features through spectroscopic analysis is paramount for quality control and research applications.[1] This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind these predictions based on the molecular structure, and provide standardized protocols for data acquisition.

Molecular Structure and Its Spectroscopic Implications

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride possesses a chiral center at the alpha-carbon, an aromatic ring with a nitro group substituent at the ortho position, a carboxylic acid, and an amine hydrochloride. These functional groups give rise to a unique and predictable spectroscopic fingerprint. The presence of the electron-withdrawing nitro group and the protonated amine significantly influences the electronic environment of the molecule, which is directly reflected in the NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The data is predicted for a standard analysis in a solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| Ar-H (4 protons) | 7.5 - 8.2 | m | 4H | - | The aromatic protons will be in a complex splitting pattern due to the ortho-nitro substitution. |

| α-CH | ~5.5 | s | 1H | - | The benzylic proton's chemical shift is influenced by the adjacent electron-withdrawing groups (COOH, NH₃⁺, and nitrophenyl). |

| -NH₃⁺ | 8.5 - 9.5 | br s | 3H | - | The protons of the ammonium group are expected to be broad and downfield due to proton exchange and the deshielding effect of the positive charge. |

| -COOH | 10.0 - 13.0 | br s | 1H | - | The carboxylic acid proton is typically very broad and appears far downfield. |

Chemical shifts are referenced to tetramethylsilane (TMS). The actual values can vary based on solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -COOH | 168 - 172 | The carbonyl carbon of the carboxylic acid is characteristically downfield. |

| Ar-C (C-NO₂) | 147 - 150 | The carbon directly attached to the nitro group is significantly deshielded. |

| Ar-C (quaternary) | 135 - 140 | The aromatic carbon attached to the chiral center. |

| Ar-CH | 124 - 134 | The four aromatic methine carbons will have distinct signals. |

| α-C | 55 - 60 | The chiral alpha-carbon is shifted downfield by the attached nitrogen and phenyl ring. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Sources

A Comprehensive Technical Guide to the Solubility Profile of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride

Introduction: Understanding the Critical Role of Solubility in Research and Development

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, formulation design, and the ultimate therapeutic efficacy of a drug candidate. This technical guide provides an in-depth exploration of the solubility profile of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride, a versatile building block in medicinal chemistry. While specific experimental data for this compound is not extensively published, this guide will leverage data from structurally similar molecules and fundamental chemical principles to predict its solubility behavior. Furthermore, we will provide detailed, field-proven methodologies for the experimental determination of its solubility, empowering researchers to generate precise and reliable data.

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a white solid with the chemical formula C₈H₈N₂O₄·HCl and a molecular weight of 232.66 g/mol .[1] Its structure, featuring an amino group, a carboxylic acid, and a nitrophenyl group, suggests a complex solubility profile that is highly dependent on the surrounding environment.[1] This guide will serve as a comprehensive resource for scientists and researchers, enabling them to navigate the challenges and opportunities presented by the solubility characteristics of this compound.

Predicted Solubility Profile: An Evidence-Based Assessment

Based on the structural features of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride and solubility data from analogous compounds, we can construct a predicted solubility profile. The presence of both an acidic carboxylic acid group and a basic amino group makes it an amphoteric molecule, with its ionization state and, consequently, its solubility being highly sensitive to pH.

Aqueous Solubility and the Influence of pH

The hydrochloride salt form of the amino group suggests that the compound will be more soluble in acidic solutions. As an amino acid derivative, its solubility in aqueous media is expected to be lowest at its isoelectric point (pI), where the net charge of the molecule is zero, leading to stronger intermolecular interactions and a greater tendency to precipitate.

-

In Acidic Media (Low pH): The carboxylic acid group will be protonated (less soluble form), but the amino group will be protonated (more soluble form). The presence of the hydrochloride salt will further enhance solubility in acidic conditions.

-

In Neutral Media (pH ~7): The compound will likely exist as a zwitterion, with a protonated amino group and a deprotonated carboxylic acid group. While zwitterions can be soluble, the presence of the relatively nonpolar nitrophenyl group may limit solubility in neutral water.

-

In Basic Media (High pH): The amino group will be deprotonated (less soluble form), while the carboxylic acid group will be deprotonated to form a carboxylate salt, which is expected to significantly increase its aqueous solubility.[2]

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the principle of "like dissolves like." The polarity of the solvent plays a crucial role in its ability to solvate the compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and carboxylic acid groups, as well as interact with the polar nitro group. Therefore, moderate to good solubility is anticipated in these solvents. Studies on the structurally similar 4-nitrophenylacetic acid have shown that its solubility is highest in polar aprotic solvents like DMF, followed by polar protic solvents such as methanol and ethanol.[3][4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule. High solubility is predicted in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the amino acid hydrochloride, very low solubility is expected in nonpolar solvents.

Impact of Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. Experimental data for 4-nitrophenylacetic acid confirms that its solubility in various solvents increases with rising temperature.[3][4] A similar trend is expected for 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride.

Predicted Solubility Summary Table

| Solvent System | Predicted Solubility | Rationale |

| 0.1 M HCl | High | Formation of the soluble hydrochloride salt and protonation of the amino group. |

| Purified Water (pH ~7) | Low to Moderate | Zwitterionic form with limited solubility due to the nitrophenyl group. |

| 0.1 M NaOH | High | Formation of the highly soluble sodium carboxylate salt. |

| Phosphate Buffered Saline (PBS, pH 7.4) | Low to Moderate | Similar to purified water, with potential for slight buffering effects. |

| Methanol / Ethanol | Moderate to High | Good solute-solvent interactions via hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | High | Strong polar aprotic solvent capable of effective solvation. |

| Acetonitrile | Moderate | Polar aprotic solvent, but potentially less effective than DMSO. |

| Toluene / Hexane | Very Low | Mismatch in polarity between the solute and solvent. |

Experimental Determination of Solubility: A Practical Guide

To move from prediction to precise quantification, rigorous experimental protocols are essential. The following section details the gold-standard "shake-flask" method for determining thermodynamic solubility, a technique widely recognized for its reliability.

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium solubility of a compound, representing the true saturation point in a given solvent system.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., purified water, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO). The presence of excess solid is crucial to ensure equilibrium is reached.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker or rotator (e.g., at 25°C and 37°C) to allow for continuous agitation.

-

Equilibration time is critical and should be determined empirically. A common starting point is 24 to 48 hours, with samples taken at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient period to allow the undissolved solid to settle.

-

For more robust separation, centrifuge the samples at a high speed to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings. .

-

Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Data Interpretation and Mechanistic Insights

A thorough understanding of the factors influencing solubility is paramount for effective drug development. The data generated from the experimental protocols should be interpreted within the framework of fundamental physicochemical principles.

The Henderson-Hasselbalch Equation and pH-Solubility Profiles

For an ionizable compound like 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride, the relationship between pH, pKa, and solubility can be described by the Henderson-Hasselbalch equation. By plotting the experimentally determined solubility against pH, a pH-solubility profile can be constructed. This profile is invaluable for predicting the behavior of the compound in different physiological environments, such as the gastrointestinal tract.

Solute-Solvent Interactions and the Role of Polarity

The observed solubility in different organic solvents provides insights into the nature of the solute-solvent interactions. Strong interactions, such as hydrogen bonding and dipole-dipole interactions, between the solute and solvent molecules lead to higher solubility. The Hildebrand solubility parameter can be a useful tool for a more quantitative prediction of solubility in various solvents.[3]

Logical Flow of the Solubility Measurement Process

Caption: Logical flow of the solubility measurement process.

Safety and Handling Considerations

As with any chemical compound, proper safety precautions must be observed when handling 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. Researchers should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are mandatory.

Conclusion

The solubility of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a multifaceted property that is crucial for its successful application in research and development. This technical guide has provided a comprehensive overview of its predicted solubility based on its chemical structure and data from analogous compounds. Furthermore, it has detailed the experimental methodologies required to obtain precise and reliable solubility data. By understanding and experimentally determining the solubility profile of this compound, researchers can make informed decisions regarding formulation development, dosage form design, and the interpretation of biological assay results, ultimately accelerating the path from discovery to innovation.

References

-

ACS Publications. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]

-

Figshare. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4‑Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. [Link]

Sources

The Synthetic Heart of Innovation: A Technical Guide to the Potential Biological Activities of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride

Foreword: Beyond the Starting Material

To the seasoned researcher, a chemical's name is more than a mere identifier; it is a story of potential waiting to be written. 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a compound that, at first glance, appears to be a humble synthetic intermediate. Indeed, its primary role in the scientific literature is that of a versatile building block. However, to dismiss it as such would be to overlook the profound biological implications it holds. The very molecules it is designed to create are titans in the world of pharmacology and biochemistry. This guide, therefore, is not a catalog of the inherent biological activities of this compound, for which there is little direct evidence. Instead, it is an in-depth exploration of the potential that lies within its structure – a potential realized through chemical transformation. We will dissect how this molecule serves as a linchpin in the synthesis of compounds with significant therapeutic promise, from neurologically active agents to sophisticated biochemical tools. This is the story of how a synthetic heart gives life to biological function.

A Foundation for Neurological Therapeutics: The Benzodiazepine and Quinoline Scaffolds

The core structure of 2-amino-2-(2-nitrophenyl)acetic acid hydrochloride, a phenylglycine derivative, is a privileged scaffold in medicinal chemistry. Its true potential is unlocked when it serves as a precursor to heterocyclic systems that are cornerstones of neuropharmacology.

The Benzodiazepine Connection: A Gateway to Anxiolytic and Anticonvulsant Activity

The 1,4-benzodiazepine core is synonymous with a class of drugs that have profoundly impacted the treatment of anxiety, insomnia, and seizure disorders. While direct synthesis of drugs like Nitrazepam from our topic compound is not the most commonly cited route, the structural components are all present, making it a plausible and instructive synthetic precursor. The synthesis of Nitrazepam typically starts from 2-amino-5-nitrobenzophenone[1][2][3]. The conceptual synthetic pathway from 2-amino-2-(2-nitrophenyl)acetic acid would involve a decarboxylation and subsequent cyclization, a common strategy in heterocyclic chemistry.

The potential biological activities derived from this synthetic lineage are those of the benzodiazepine class, primarily acting as positive allosteric modulators of the GABA-A receptor.

Potential Biological Activities:

-

Anxiolytic: By enhancing the effect of the inhibitory neurotransmitter GABA, benzodiazepines reduce the activity of neurons that are over-excited in anxiety states.

-

Sedative/Hypnotic: This same mechanism, at higher doses, leads to sedation and the induction of sleep.

-

Anticonvulsant: The enhancement of GABAergic inhibition is a key mechanism in suppressing the rapid and excessive firing of neurons that underlies seizures.

-

Muscle Relaxant: Benzodiazepines also have muscle-relaxing properties, mediated by their action on GABA-A receptors in the spinal cord.

Hypothetical Synthetic Workflow: From Precursor to Benzodiazepine Core

The following diagram illustrates a conceptual pathway for the synthesis of a benzodiazepine scaffold from 2-amino-2-(2-nitrophenyl)acetic acid. This is a representative workflow designed to demonstrate the chemical logic.

Sources

A Technical Guide to 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride: A Strategic Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a reactive α-amino acid moiety and an electronically distinct 2-nitrophenyl group, positions it as a highly valuable precursor for the synthesis of complex nitrogen-containing heterocycles. The strategic placement of the nitro group ortho to the aminoacetic acid side chain is the key feature, enabling facile intramolecular cyclization reactions following nitro group reduction. This guide provides an in-depth exploration of the compound's properties, core synthetic applications, and detailed, field-proven protocols, with a primary focus on its role as a cornerstone in the synthesis of 1,4-benzodiazepines, a class of compounds with profound pharmacological importance.

Introduction: Strategic Importance

In the landscape of drug discovery and development, the efficient construction of heterocyclic scaffolds is paramount. 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride emerges as a "privileged" building block due to the latent reactivity embedded within its structure. The primary amine and carboxylic acid functions provide handles for standard peptide coupling and derivatization, while the ortho-nitro group serves as a masked aniline. This "masking" is crucial, as it prevents unwanted side reactions during initial synthetic steps and can be selectively removed under specific reductive conditions to reveal a nucleophilic amino group, poised for intramolecular cyclization.

This compound is therefore not just a reagent, but a strategic tool for molecular design, primarily enabling access to:

-

Pharmaceutical Intermediates: It is a key starting material for drugs targeting neurological disorders[1].

-

Heterocyclic Scaffolds: The reductive cyclization pathway is a classic and reliable method for constructing seven-membered diazepine rings[2][3][4].

-

Biochemical Probes: Its derivatives are utilized in biochemical research to investigate enzyme activities and protein interactions[1].

The hydrochloride salt form enhances the compound's stability and improves its solubility in various solvent systems, making it a practical and reliable reagent in a laboratory setting[1].

Physicochemical Properties

A clear understanding of the physical and chemical properties is essential for effective experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O₄ | Inferred |

| Molecular Weight | 232.62 g/mol | Inferred |

| Appearance | Yellow to Pale Brown Crystalline Powder | [5] |

| Storage Temperature | 4°C | [6] |

| Solubility | Soluble in various laboratory solvents | [1] |

| Purity | ≥95% (by NMR) | [6] |

Note: Data for the hydrochloride salt is supplemented with data from the parent free-base or closely related analogs where direct data is unavailable.

Core Synthetic Transformation: From Building Block to Benzodiazepine

The most prominent application of 2-Amino-2-(2-nitrophenyl)acetic acid is its conversion to the 1,4-benzodiazepine core. This transformation is a multi-step process that masterfully utilizes the compound's bifunctional nature. The overall workflow involves three key phases: protection/activation, nitro group reduction, and intramolecular cyclization.

Caption: Figure 1. Core synthetic workflow.

Phase 1: Protection and Activation of the Amino Group

The first step is to protect or acylate the α-amino group. This is a critical maneuver for two reasons:

-

Preventing Polymerization: It prevents the free amino group from reacting with an activated carboxyl group of another molecule.

-

Installing the Cyclization Partner: The choice of acylating agent is strategic. Using a reagent like chloroacetyl chloride installs a reactive electrophilic site (the C-Cl bond) that will be essential for the final ring-closing step.

This reaction follows a standard Schotten-Baumann or related acylation condition, often performed in a suitable solvent with a base to neutralize the generated HCl.

Phase 2: Selective Reduction of the Nitro Group

This is the linchpin of the entire synthetic strategy. The aromatic nitro group must be selectively reduced to an aniline without affecting other functional groups, particularly the newly installed acyl chain.

Causality Behind Reagent Choice:

-

Catalytic Hydrogenation (H₂, Pd/C): This is the most common and efficient method. Palladium on carbon is a highly active catalyst for the reduction of nitro groups to amines[7]. The reaction is typically clean, high-yielding, and proceeds under mild conditions (room temperature, moderate H₂ pressure). Its primary drawback is the potential to reduce other susceptible functional groups, though it is generally compatible with amides and carboxylic acids[7].

-

Metal/Acid Systems (Zn/AcOH, SnCl₂/HCl): Zinc in acetic acid or stannous chloride in HCl are classic alternatives[7][8]. These methods are robust and effective but can require harsher conditions and more demanding aqueous workups compared to catalytic hydrogenation. They are particularly useful if catalyst poisoning is a concern[8].

The product of this step is a transient intermediate, 2-acylamino-2-(2-aminophenyl)acetic acid, which is often not isolated due to its propensity to cyclize.

Phase 3: Intramolecular Cyclization

Upon formation of the aniline from the nitro group reduction, the molecule contains both a nucleophile (the new aniline amine) and an electrophile (the carbonyl of the amide or the alkyl halide from the protecting group). The proximity of these groups, dictated by the ortho substitution pattern, strongly favors an intramolecular reaction to form the thermodynamically stable seven-membered benzodiazepine ring[2][9].

This cyclization can often occur spontaneously upon formation of the aniline, or it can be promoted by heating or by the addition of a mild acid or base catalyst to facilitate the condensation and dehydration, leading to the formation of the final lactam ring structure of the benzodiazepine.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of benzodiazepine scaffolds and should be optimized by researchers for specific substrates and scales[2][10].

Protocol 5.1: N-Chloroacetylation of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride

-

Reaction Setup: Suspend 1.0 equivalent of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride in a suitable anhydrous solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar).

-

Reagent Addition: With vigorous stirring, add 1.1 equivalents of chloroacetyl chloride to the suspension at room temperature[2]. An appropriate base (e.g., 2.2 equivalents of triethylamine or pyridine) can be added to scavenge the HCl byproduct.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, wash the reaction mixture sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-(2-chloroacetamido)-2-(2-nitrophenyl)acetic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 5.2: Reductive Cyclization to a 1,4-Benzodiazepin-2-one Scaffold

-

Catalyst Preparation: In a hydrogenation vessel, place the N-chloroacetylated intermediate from Protocol 5.1. Add a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid). Carefully add 5-10 mol% of Palladium on Carbon (10% Pd/C) catalyst under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Expert Insight: Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen to the catalyst surface. Insufficient agitation can lead to incomplete reduction or the formation of undesired side products like azoxy or azo compounds[8].

-

-

Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by periodic TLC analysis of the reaction mixture. The reduction is typically complete within a few hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite®.

-

Safety Note: The Pd/C catalyst can be pyrophoric after filtration. Do not allow the filter cake to dry completely in the air. Quench it carefully with water.

-

-

Cyclization & Isolation: The filtrate contains the cyclized benzodiazepine product. The cyclization often occurs in situ during the hydrogenation. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 1,4-benzodiazepin-2-one derivative.

Conclusion and Future Outlook

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a testament to strategic molecular design. Its pre-organized functionality allows for a reliable and efficient synthetic route to complex and pharmacologically relevant heterocyclic systems. The reduction-cyclization cascade is a powerful transformation that continues to be employed in the synthesis of novel benzodiazepine analogs and other fused heterocycles. As drug discovery moves towards greater molecular complexity, such well-designed, multifunctional building blocks will remain indispensable tools for the modern synthetic chemist, enabling rapid access to diverse chemical libraries for biological screening.

References

- Chem-Impex. (n.d.). 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride.

- Wikipedia. (n.d.). 2-Nitrophenylacetic acid.

- Benchchem. (n.d.). Synthesis of a Benzodiazepine Precursor from 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols.

- Google Patents. (1996). WO1996005178A1 - Synthesis of benzodiazepines.

- Google Patents. (1995). US5466799A - Synthesis of benzodiazepines.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone.

- ChemicalBook. (n.d.). 2-(4-amino-2-nitrophenyl)acetic acid synthesis.

- National Institutes of Health (NIH). (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.

- GlpBio. (n.d.). 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride.

- Google Patents. (2014). WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof.

- ResearchGate. (2013). What method can be used for reduction of aryl nitro group?.

- United States Biological. (n.d.). 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride ≥95% (NMR) - Data Sheet.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO1996005178A1 - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 4. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 6. usbio.net [usbio.net]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of 2-Amino-2-(2-nitrophenyl)acetic Acid Hydrochloride in the Synthesis of Novel Heterocyclic Scaffolds

A Technical Guide for Advanced Research and Development

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride as a pivotal starting material for the synthesis of novel nitrogen-containing heterocycles. Moving beyond a simple recitation of facts, this document offers a strategic analysis of the compound's reactivity, focusing on the causality behind experimental design for the construction of complex molecular architectures relevant to pharmaceutical and medicinal chemistry. We will dissect the core chemical transformations, provide detailed, field-proven protocols, and present a forward-looking perspective on the potential of this versatile building block. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound for the discovery of new chemical entities.

Introduction: Unveiling the Potential of a Unique Bifunctional Reagent

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a compound of significant interest in modern organic synthesis, primarily serving as a key intermediate in the development of various pharmaceuticals, especially those targeting neurological disorders.[1] Its value lies in the strategic placement of three key functional groups on a single phenylacetic acid backbone: a primary amine, a carboxylic acid, and an ortho-positioned nitro group. This unique arrangement offers a rich platform for a variety of chemical transformations.

The hydrochloride salt form enhances the compound's stability and solubility in various solvents, making it a practical and reliable reagent in a laboratory setting.[2] The core synthetic utility, which will be the central theme of this guide, revolves around the reactivity of the 2-nitrophenyl moiety. The nitro group, being a versatile precursor to an amino group via reduction, opens the door to a host of cyclization strategies, leading to the formation of diverse heterocyclic systems. The inherent α-amino acid structure also presents opportunities for incorporation into peptide-like structures or for further derivatization.

This guide will focus on the most logical and powerful application of this reagent: the synthesis of heterocyclic compounds through reductive cyclization and subsequent transformations. We will provide not just the "how," but the "why," grounding our protocols in established mechanistic principles to empower researchers to adapt and innovate.

Core Synthetic Strategy: Reductive Cyclization to Lactams

The most direct and powerful application of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride in heterocycle synthesis is its conversion to a substituted lactam (an oxindole derivative) via intramolecular reductive cyclization. This transformation hinges on the reduction of the ortho-nitro group to an amine, which then readily undergoes an intramolecular condensation with the adjacent carboxylic acid functionality.

dot

Caption: Reductive cyclization of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride.

This strategy is highly efficient due to the close proximity of the reacting groups, which thermodynamically favors the formation of the five-membered lactam ring. The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups.

Mechanistic Considerations and Reagent Selection

The reduction of an aromatic nitro group is a well-established transformation in organic synthesis, with several reliable methods available. The choice of method is dictated by factors such as cost, scalability, functional group tolerance, and safety.

-

Metal-Acid Systems (Fe/HCl, SnCl₂/HCl): These are classical, robust, and cost-effective methods for nitro group reduction.[3][4] Iron powder in the presence of an acid like HCl or acetic acid is a common choice. The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group. While effective, these methods can sometimes require harsh acidic conditions and generate significant amounts of metal waste.[3][5]

-

Catalytic Hydrogenation (H₂/Pd-C, PtO₂): This is a clean and efficient method, often providing high yields of the desired amine with water as the only byproduct.[6] It is particularly well-suited for large-scale synthesis. However, the catalyst can be sensitive to poisoning by certain functional groups (e.g., thiols), and the use of pressurized hydrogen gas requires specialized equipment.[5][7] For substrates sensitive to dehalogenation, catalysts like PtO₂ may be preferred.

Expertise in Action: The Amino Group Consideration

A critical consideration for 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is the presence of the existing α-amino group. In the strongly acidic conditions of some metal-acid reductions, this group will be protonated, which generally protects it from side reactions. For catalytic hydrogenation, the amine may compete for binding sites on the catalyst surface, but typically the nitro group reduction is much more facile. For sensitive applications or to prevent any potential side reactions, protection of the α-amino group (e.g., as a Boc or Cbz derivative) prior to reductive cyclization may be considered, followed by deprotection of both the newly formed and the original amino groups.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a comprehensive guide for the synthesis of 3-amino-oxindole from 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. These are adapted from established procedures for the reductive cyclization of 2-nitrophenylacetic acids and have been modified to account for the specific nature of the starting material.

Protocol 1: Reductive Cyclization using Iron and Hydrochloric Acid

This protocol offers a cost-effective and reliable method suitable for most laboratory settings.

Materials and Equipment:

-

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride

-

Iron powder (<100 mesh)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Addition of Iron: To the stirred suspension, add iron powder (5-10 equivalents).

-

Initiation of Reaction: Heat the mixture to reflux. Slowly add concentrated hydrochloric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise through the condenser. The reaction is exothermic and may become vigorous.

-

Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC). The disappearance of the starting material typically occurs within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

-

Filtration: Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol and ethyl acetate.

-

Extraction: Combine the filtrates and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired 3-amino-oxindole.

Protocol 2: Catalytic Hydrogenation

This protocol provides a cleaner reaction profile and is amenable to scale-up.

Materials and Equipment:

-

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride

-

Palladium on carbon (10% Pd/C)

-

Methanol or Acetic Acid

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus (celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride (1 equivalent) in methanol or acetic acid.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi, but can be done at atmospheric pressure with a balloon) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure.

-

Purification: The resulting crude 3-amino-oxindole can be purified by recrystallization or column chromatography as described in Protocol 1.

| Parameter | Protocol 1: Fe/HCl | Protocol 2: Catalytic Hydrogenation |

| Reagents | Iron powder, HCl, Ethanol/Water | H₂, 10% Pd/C, Methanol or Acetic Acid |

| Conditions | Reflux | Room temperature, 50 psi H₂ |

| Work-up | Neutralization, filtration, extraction | Filtration |

| Advantages | Cost-effective, readily available reagents | High purity, clean byproducts, milder conditions |

| Disadvantages | Potentially harsh acidic conditions, metal waste | Specialized equipment, catalyst cost & sensitivity |

Expanding the Synthetic Horizon: From Lactams to More Complex Heterocycles

The synthesized 3-amino-oxindole is not an endpoint but rather a versatile intermediate for the construction of more elaborate heterocyclic systems. The presence of a secondary amine within the lactam ring and a primary α-amino group provides two distinct points for further functionalization.

dot

Caption: Potential downstream synthetic pathways from 3-amino-oxindole.

Synthesis of Quinoxaline-2,3-dione Derivatives

A plausible alternative synthetic route involves the complete reduction of the nitro group in 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride to the corresponding diamine. This ortho-phenylenediamine derivative can then be condensed with oxalic acid or its derivatives to yield quinoxaline-2,3-diones, which are important scaffolds in medicinal chemistry.[8][9][10]

Proposed Two-Step Synthesis of a Substituted Quinoxaline-2,3-dione:

-

Reduction to Diamine: Reduce 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride using a robust method like catalytic hydrogenation (H₂/Pd-C) in a suitable solvent to yield 2-amino-2-(2-aminophenyl)acetic acid.

-

Cyclocondensation: React the resulting diamine with oxalic acid dihydrate, often under microwave irradiation or thermal conditions, to facilitate the cyclocondensation reaction, forming the desired quinoxaline-2,3-dione derivative.[10]

Conclusion and Future Outlook